molecular formula C20H32O3 B12644184 11-Methyldodecyl salicylate CAS No. 94110-04-0

11-Methyldodecyl salicylate

Cat. No.: B12644184
CAS No.: 94110-04-0
M. Wt: 320.5 g/mol
InChI Key: GJXOYLAGGXLISX-UHFFFAOYSA-N
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Description

11-Methyldodecyl salicylate, with the CAS number 94110-04-0, is an organic ester compound with a molecular formula of C20H32O3 and a molecular weight of 320.47 g/mol . It is characterized by a high boiling point of approximately 406.7°C and a flash point of 153°C, indicating thermal stability suitable for various experimental conditions . Its structure consists of a salicylic acid moiety (a beta-hydroxy acid) esterified with a branched-chain 11-methyldodecyl alcohol, which contributes to its lipophilic nature (computed LogP of 5.72) . Salicylate esters are a class of compounds with known bioactivity. Research into related compounds, such as methyl salicylate, has shown they can function as rubefacients, inducing cutaneous vasodilation and increased local microcirculation upon topical application through mechanisms that may involve the modulation of thermosensitive transient receptor potential (TRP) channels . Furthermore, salicylate derivatives are of significant interest in pharmaceutical research for their anti-inflammatory and analgesic properties, with studies exploring their potential metabolic conversion to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID) . Given its high molecular weight and branched alkyl chain, this compound is a candidate for investigative use in material science, such as a component in polymer matrices, or in life science research as a potential prolonged-release prodrug form or a lipophilic modifying group. It may also serve as a key intermediate in organic synthesis and fragrance development. Researchers value this compound for probing structure-activity relationships within the salicylate family. This product is provided for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94110-04-0

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

11-methyldodecyl 2-hydroxybenzoate

InChI

InChI=1S/C20H32O3/c1-17(2)13-9-7-5-3-4-6-8-12-16-23-20(22)18-14-10-11-15-19(18)21/h10-11,14-15,17,21H,3-9,12-13,16H2,1-2H3

InChI Key

GJXOYLAGGXLISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

Synthetic Strategies for 11 Methyldodecyl Salicylate and Analogues

Novel Synthetic Routes for Alkylsalicylic Acids and Their Esters

The development of novel synthetic routes for alkylsalicylic acids and their esters is an active area of research, driven by the need for more efficient and versatile methods. One promising approach involves the Friedel-Crafts alkylation of salicylic (B10762653) acid whiterose.ac.uk. This method allows for the direct introduction of an alkyl chain onto the aromatic ring of salicylic acid, which can then be esterified to produce the desired long-chain alkyl salicylate (B1505791). Research in this area has focused on optimizing reaction parameters such as temperature, catalyst, and reaction duration to control the yield and product distribution for a range of alkylating substrates whiterose.ac.uk.

Another area of innovation lies in the synthesis of more complex derivatives of salicylic acid. For example, a series of poly(anhydride-esters) based on salicylic acid have been synthesized through melt-condensation polymerization nih.gov. These polymers incorporate salicylic acid into the polymer backbone, offering potential for controlled drug delivery applications. The synthesis involves the creation of a diacid monomer containing salicylic acid, which is then polymerized.

Furthermore, new synthetic strategies are being explored for creating a variety of salicylate derivatives with potential biological activities. These include the synthesis of salicylate-based compounds as potential inhibitors of methionine aminopeptidase (B13392206) and the creation of new ester derivatives of salicylic acid with COX inhibitory potential nih.govresearchgate.net. While not directly focused on 11-methyldodecyl salicylate, the synthetic methodologies developed in these studies, such as the use of different coupling agents and reaction conditions, can provide valuable insights for the synthesis of a wide range of long-chain alkyl salicylates.

Green Chemistry Principles in Salicylate Ester Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of salicylate esters. This shift is motivated by both environmental concerns and the desire for more efficient and safer chemical processes.

One key aspect of green chemistry is the use of more environmentally benign catalysts. Traditional esterification reactions often employ strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. Researchers are exploring the use of solid acid catalysts and Brønsted acidic ionic liquids as recyclable and less hazardous alternatives google.comresearchgate.net. For instance, Brønsted acidic ionic liquids have been shown to be efficient catalysts and solvents for the synthesis of various salicylates, with the added benefit of being easily recyclable researchgate.net.

Another green chemistry approach is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a promising technique for the preparation of salicylate derivatives like aspirin (B1665792) pace.eduatiner.gr. Microwave heating allows for direct and efficient energy transfer to the reactants, often leading to shorter reaction times, higher yields, and the ability to conduct the reaction without a catalyst pace.eduatiner.gr.

Furthermore, the use of renewable starting materials is a cornerstone of green chemistry. There is growing interest in synthesizing salicylic acid and its derivatives from natural sources, such as wintergreen oil researchgate.netresearchgate.netnih.gov. This approach not only reduces reliance on petroleum-based feedstocks but can also lead to products with different biological properties compared to their synthetically derived counterparts researchgate.netnih.gov. The optimization of these green synthetic routes, including factors like reaction temperature, molar ratios, and pH, is an ongoing effort to make the production of salicylates more sustainable researchgate.net.

Advanced Spectroscopic and Chromatographic Characterization

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 11-Methyldodecyl salicylate (B1505791). ¹H NMR would provide information on the number and environment of hydrogen atoms, while ¹³C NMR would identify the different carbon environments.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the numerous protons of the 11-methyldodecyl ester chain. The aromatic protons would appear in the downfield region (typically 6.8-7.8 ppm) with characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet significantly downfield (around 10.8 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl group.

The protons of the long alkyl chain would produce a series of signals in the upfield region (0.8-4.4 ppm). The terminal methyl groups at position 11 and on the main chain would appear as a doublet and a triplet, respectively, around 0.8-0.9 ppm. The methylene group adjacent to the ester oxygen (-OCH₂-) would be the most downfield of the alkyl signals (around 4.3 ppm) due to the deshielding effect of the oxygen atom. The bulk of the other methylene (-CH₂-) groups in the chain would overlap to form a broad multiplet around 1.2-1.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 11-Methyldodecyl salicylate This table presents expected values based on chemical structure.

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (4H) 6.8 - 7.8 Multiplets (dd, dt) 4H
Phenolic OH ~10.8 Singlet (broad) 1H
Ester -OCH₂- ~4.3 Triplet 2H
Alkyl -CH- ~1.6 Multiplet 1H
Alkyl -(CH₂)n- 1.2 - 1.4 Multiplet (broad) 18H
Terminal -CH₃ (chain) ~0.85 Triplet 3H
Terminal -CH₃ (branch) ~0.87 Doublet 6H

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would confirm the presence of the hydroxyl, ester, and aromatic functionalities.

A key feature would be a strong, sharp absorption band around 1680 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch, which is at a slightly lower frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding. A broad absorption band centered around 3100-3200 cm⁻¹ would indicate the O-H stretching of the hydrogen-bonded phenolic group.

The presence of the long alkyl chain would be confirmed by strong, sharp absorption bands between 2850 and 2960 cm⁻¹ , corresponding to the C-H stretching vibrations of its many CH₂ and CH₃ groups. Aromatic C=C stretching vibrations would appear in the 1450-1610 cm⁻¹ region, while C-O stretching vibrations for the ester and phenol (B47542) groups would be visible in the 1150-1300 cm⁻¹ range.

Table 2: Predicted IR Absorption Bands for this compound This table presents expected values based on chemical structure.

Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Intensity
Phenol O-H stretch 3100 - 3200 Broad, Medium
Alkyl C-H stretch 2850 - 2960 Strong, Sharp
Ester C=O stretch ~1680 Strong, Sharp
Aromatic C=C stretch 1450 - 1610 Medium
Ester/Phenol C-O stretch 1150 - 1300 Strong

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through ionization and subsequent fragmentation. For this compound (C₂₀H₃₂O₃), the theoretical molecular weight is approximately 336.5 g/mol . In electron ionization (EI) mode, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 336 .

The fragmentation pattern would be highly informative. A prominent peak at m/z 120 would be expected, corresponding to the stable salicylic (B10762653) acid radical cation, formed by the loss of the 11-methyldodecene chain via McLafferty rearrangement or cleavage. Another key fragment would be observed at m/z 138 , representing the protonated salicylic acid ion.

The long alkyl chain would also produce a characteristic series of fragment ions separated by 14 mass units (corresponding to CH₂ groups) resulting from cleavage along the chain. Fragmentation of the alkyl side chain would lead to a base peak corresponding to a stable secondary carbocation.

Table 3: Predicted Key Mass Fragments for this compound (EI-MS) This table presents expected values based on chemical structure.

m/z Value Proposed Fragment Identity
336 [M]⁺ Molecular Ion
138 [HOC₆H₄COOH]⁺ Protonated Salicylic Acid
121 [HOC₆H₄CO]⁺ Benzoyl Cation Fragment
120 [C₇H₄O₂]⁺ Salicylic acid radical cation (Base Peak)
92 [C₆H₄O]⁺ Phenol fragment

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. Due to its relatively high molecular weight and boiling point, analysis of this compound would require a high-temperature GC method with a suitable non-polar or mid-polar capillary column.

The compound would exhibit a significantly longer retention time compared to shorter-chain alkyl salicylates like methyl or ethyl salicylate. The mass spectrometer detector would provide confirmation of the peak's identity by matching its mass spectrum with the expected pattern. For quantitative analysis, a calibration curve can be constructed using standards of known concentration, allowing for the precise determination of the amount of this compound in a sample. This technique is ideal for checking the purity of a synthesized batch or for quantifying the compound in matrices where it is a major component.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound, particularly in complex biological or environmental samples. A reversed-phase HPLC method, using a C18 or C8 stationary phase, would be effective. Due to its significant non-polar character from the long alkyl chain, it would be strongly retained on the column, requiring a mobile phase with a high proportion of organic solvent (e.g., acetonitrile or methanol) for elution.

Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides exceptional sensitivity and selectivity. In this setup, the parent ion (m/z 336) would be selected and fragmented to produce characteristic product ions (e.g., m/z 120). By monitoring specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM), the instrument can detect and quantify this compound at very low levels, even in the presence of interfering substances.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid, efficient, and cost-effective method for monitoring the progress of the esterification reaction that yields this compound from salicylic acid and 11-methyldodecanol. The principle of separation on TLC is based on the differential partitioning of compounds between the stationary phase (typically polar, such as silica gel or alumina) and the mobile phase (a less polar solvent system). scialert.net

Due to its long, non-polar 11-methyldodecyl chain, this compound is significantly less polar than the salicylic acid reactant. This difference in polarity is the key to its separation and monitoring by TLC. As the reaction proceeds, a new spot corresponding to the less polar product will appear and intensify, while the spot for the more polar salicylic acid will diminish.

The Retention Factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. A higher Rƒ value indicates lower polarity. scialert.net For the analysis of this compound, a non-polar mobile phase is optimal. A common eluent system for separating alkyl salicylates is a mixture of n-hexane and ethyl acetate. scialert.net Given the very non-polar nature of the C13 alkyl chain, a high ratio of n-hexane to ethyl acetate would be required to achieve optimal separation.

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

CompoundRƒ Value (n-hexane:ethyl acetate 9:1)Observations
Salicylic Acid0.15Highly retained on the polar stationary phase.
11-Methyldodecanol0.40Intermediate polarity.
This compound0.85Travels close to the solvent front due to its low polarity.

Note: The Rƒ values are illustrative and would be determined experimentally.

The progress of the reaction can be visualized by spotting the reaction mixture on a TLC plate at different time intervals. The disappearance of the salicylic acid spot and the appearance of a new, high-Rƒ spot for this compound would indicate the progression towards completion. Visualization can be achieved under UV light, where the aromatic ring of the salicylate moiety will fluoresce, or by using staining agents like ferric chloride, which forms a colored complex with the phenolic hydroxyl group of salicylates. nih.gov

Advanced Spectroscopic Methods for Material Interrogations

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy is a valuable tool for characterizing the chromophore of this compound, which is the salicylate moiety. The electronic transitions within the aromatic ring and the carbonyl group of the ester give rise to characteristic absorption bands in the UV region. The UV-Vis absorption spectrum of salicylates typically displays two main absorption peaks. mdpi.com

The first prominent peak, found in the region of 230-240 nm, is attributed to a π-π* transition within the benzene (B151609) ring. mdpi.com A second, broader absorption band appears in the range of 280-330 nm, which is assigned to an n-π* transition. mdpi.com For methyl salicylate, this transition is centered around 310 nm. mdpi.com The long alkyl chain in this compound is not expected to significantly alter the position of these absorption maxima, as it does not conjugate with the chromophore. However, the choice of solvent can influence the exact wavelength and intensity of the peaks.

Table 2: Expected UV-Visible Absorption Maxima for this compound

TransitionExpected Wavelength (λmax) RangeMolar Absorptivity (ε)
π-π230 - 240 nmHigh
n-π300 - 315 nmLow to Medium

Note: These values are based on data for similar salicylate esters and would require experimental verification for this compound.

This technique can be used for quantitative analysis by constructing a Beer-Lambert law calibration curve, plotting absorbance against known concentrations of purified this compound.

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis and Process Monitoring

Near-Infrared (NIR) spectroscopy, which measures the absorption of radiation in the 800-2500 nm range, is a powerful, non-destructive technique for quantitative analysis and real-time process monitoring. spectroscopyonline.com For this compound, NIR spectroscopy can be employed to quantify its concentration in mixtures or to monitor the esterification process in real-time without the need for sample preparation. researchgate.net

The NIR spectrum consists of overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. For this compound, characteristic NIR bands would arise from the C-H, O-H, and C=O groups. The long alkyl chain would contribute significantly to the C-H stretching and bending overtones.

Quantitative models can be developed using chemometric methods, such as Partial Least Squares (PLS) regression, to correlate the NIR spectral data with the concentration of this compound determined by a primary analytical method (e.g., gas chromatography). researchgate.net This allows for rapid and accurate determination of the compound's concentration in unknown samples.

Table 3: Potential NIR Absorption Bands for Monitoring this compound Synthesis

Wavelength Range (nm)AssignmentApplication in Process Monitoring
1100 - 1200Second overtone of C-H stretching (aromatic and aliphatic)Monitoring changes in the alkyl and aryl C-H environments.
1400 - 1500First overtone of O-H stretchingMonitoring the consumption of salicylic acid and 11-methyldodecanol.
1650 - 1750First overtone of C-H stretchingCorrelates with the concentration of the alkyl chain.
2100 - 2200Combination bands of C=O stretchingMonitoring the formation of the ester group.

Note: The exact wavenumbers and their assignments would need to be determined through experimental studies.

The application of fiber-optic probes allows for in-situ monitoring of the reaction vessel, providing real-time data on the conversion of reactants to the this compound product, thereby enabling precise control over the reaction endpoint.

Spectroscopic Characterization of Molecular Interactions

The molecular structure of this compound, with its polar head (salicylate group) and long non-polar tail (11-methyldodecyl group), allows for various molecular interactions that can be studied using spectroscopic techniques.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful in this regard. In concentrated solutions or in the neat liquid, intermolecular hydrogen bonding can occur between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of another. This can be observed in IR spectroscopy as a broadening and shifting of the O-H and C=O stretching bands to lower wavenumbers.

In the presence of other molecules, such as solvents or formulation excipients, the spectroscopic signals of this compound can provide insights into the nature of the interactions. For example, in proton-donating solvents, the chemical shift of the phenolic proton in the ¹H NMR spectrum would be affected. Similarly, the absorption maxima in the UV-Visible spectrum might show slight shifts (solvatochromism) depending on the polarity of the solvent, reflecting changes in the electronic environment of the chromophore.

By studying these spectroscopic changes, a deeper understanding of the compound's behavior in different chemical environments can be achieved, which is crucial for its formulation and application in various products.

Chemical Reactivity and Transformation Mechanisms

Hydrolysis Pathways of 11-Methyldodecyl Salicylate (B1505791)

The ester bond in 11-Methyldodecyl salicylate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base, yielding salicylic (B10762653) acid and 11-methyldodecanol. miracosta.edu The general mechanisms for ester hydrolysis are well-established and apply to this specific salicylate ester. khanacademy.orgchemistrysteps.com

Under acidic conditions, the hydrolysis of this compound proceeds via a multi-step mechanism that is reversible. chemistrysteps.com This process is an example of specific acid catalysis where the catalyst is the hydronium ion (H₃O⁺). chegg.comucl.ac.be

The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, typically H₃O⁺. This step increases the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the -O-(11-methyldodecyl) group into a better leaving group (11-methyldodecanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 11-methyldodecanol molecule.

Deprotonation: The protonated carboxylic acid (salicylic acid) is deprotonated by a water molecule to regenerate the acid catalyst and form the final salicylic acid product.

Because all steps in this mechanism are reversible, the reaction exists in an equilibrium. khanacademy.orgchemistrysteps.com To drive the reaction toward the products (hydrolysis), a large excess of water can be used. chemistrysteps.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescriptionReactantsIntermediate/Product
1Protonation of Carbonyl OxygenThis compound, H₃O⁺Protonated Ester
2Nucleophilic Attack by WaterProtonated Ester, H₂OTetrahedral Intermediate
3Proton TransferTetrahedral IntermediateProtonated Tetrahedral Intermediate
4Elimination of AlcoholProtonated Tetrahedral IntermediateProtonated Salicylic Acid, 11-Methyldodecanol
5DeprotonationProtonated Salicylic Acid, H₂OSalicylic Acid, H₃O⁺

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for esters like this compound. chemistrysteps.comyoutube.com The reaction is promoted by a strong base, such as hydroxide (B78521) ion (OH⁻). study.com

The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. study.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 11-methyldodecyloxide ion (⁻O-(CH₂)₁₀CH(CH₃)₂) as the leaving group. This step produces salicylic acid.

Deprotonation (Acid-Base Reaction): The 11-methyldodecyloxide ion is a strong base and immediately deprotonates the newly formed salicylic acid. This is a rapid and irreversible acid-base reaction that forms a salicylate salt and 11-methyldodecanol. chemistrysteps.com

Aromatic Electrophilic Substitution Reactions (e.g., Halogenation)

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. msu.eduquizlet.com The rate and position of this substitution are heavily influenced by the two substituents already present: the hydroxyl (-OH) group and the ester (-COOR) group.

The regioselectivity of electrophilic aromatic substitution on the salicylate ring is determined by the combined directing effects of the hydroxyl and ester groups.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack.

Ester (-COOR) Group: The ester group is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive than benzene.

In this compound, the hydroxyl group is at position 2. Therefore, it directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The ester group, at position 1, directs to position 5 (meta). The strong activating effect of the hydroxyl group dominates, meaning substitution occurs primarily at the positions activated by it. Therefore, electrophilic substitution, such as halogenation (e.g., bromination or chlorination), will preferentially occur at the C4 and C6 positions of the aromatic ring.

The distribution between the C4 and C6 substituted products can be influenced by various reaction conditions. whiterose.ac.uk

Steric Hindrance: The C6 position is ortho to the bulky this compound ester group, which can sterically hinder the approach of an electrophile. This often favors substitution at the less hindered C4 (para) position.

Catalyst: The choice of Lewis acid catalyst (e.g., FeCl₃, AlCl₃ for halogenation) can affect the reactivity of the electrophile and potentially influence the product ratio. quizlet.com

Solvent: The polarity of the solvent can influence the reaction rate and the stability of the intermediates, which may have a subtle effect on the regioselectivity.

Temperature: Higher temperatures can sometimes overcome the activation energy barrier for substitution at the more sterically hindered position, potentially leading to a different product distribution compared to reactions run at lower temperatures. whiterose.ac.uk

Table 2: Factors Influencing Product Distribution in Electrophilic Substitution of this compound

FactorInfluence on RegioselectivityTypical Outcome
Directing Groups -OH group is a strong ortho, para-director. -COOR group is a meta-director.Substitution is favored at C4 and C6 positions due to the dominant effect of the -OH group.
Steric Hindrance The ester group sterically hinders the C6 (ortho) position.Substitution at the C4 (para) position is generally favored.
Temperature Can affect the kinetic vs. thermodynamic product ratio.Higher temperatures may increase the proportion of the C6-substituted product.
Catalyst/Solvent Can alter the electrophile's reactivity and intermediate stability.Can fine-tune the ratio of C4 to C6 substituted products.

Photochemical Transformations and Degradation Pathways

Exposure to ultraviolet (UV) radiation can induce photochemical transformations in salicylate esters. The degradation pathways can involve the ester linkage, the aromatic ring, or the phenolic hydroxyl group. Studies on salicylic acid and related esters show that photodegradation is a significant transformation pathway. nih.govresearchgate.net

Potential degradation pathways for this compound include:

Photo-hydrolysis: UV light can promote the hydrolysis of the ester bond, similar to acid- or base-catalyzed hydrolysis, yielding salicylic acid and 11-methyldodecanol. This is a common degradation pathway for esters in aqueous environments. mdpi.com

Decarboxylation: The carboxylic acid moiety of the salicylate structure can be susceptible to decarboxylation under UV irradiation, leading to the formation of various phenolic compounds.

Aromatic Ring Opening: High-energy UV light, particularly in the presence of photosensitizers or photocatalysts like TiO₂, can lead to the cleavage and subsequent oxidation of the aromatic ring. researchgate.netfrontiersin.org This results in the formation of smaller, aliphatic molecules.

Radical Reactions: Photodegradation can proceed through radical mechanisms, where the initial absorption of a photon leads to bond cleavage and the formation of reactive radical species that can participate in a variety of subsequent reactions. mdpi.com

The rate and products of photodegradation are highly dependent on environmental factors such as the wavelength of light, the presence of oxygen, pH, and the presence of other substances in the medium that can act as photosensitizers or quenchers. nih.govresearchgate.net

Transesterification Processes and Kinetics

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the case of this compound, this would typically involve reacting it with a different alcohol in the presence of a catalyst to produce a new salicylate ester and 11-methyldodecan-1-ol. The general reaction is as follows:

This compound + R'OH ⇌ R'-Salicylate + 11-Methyldodecan-1-ol

The kinetics of this reaction are influenced by several factors, including the nature of the alcohol (R'OH), the type of catalyst (acid or base), temperature, and the molar ratio of the reactants.

Mechanism of Transesterification:

Transesterification can proceed through either an acid-catalyzed or a base-catalyzed mechanism.

Acid-Catalyzed Transesterification: In this mechanism, a proton from the acid catalyst protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, which then eliminates the original alcohol (11-methyldodecan-1-ol) to yield the new ester.

Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. The departure of the original alkoxide (11-methyldodecyloxide) results in the formation of the new ester.

Influence of the 11-Methyldodecyl Group on Kinetics:

The large and branched 11-methyldodecyl group is expected to exert significant steric hindrance around the ester's carbonyl group. This steric bulk impedes the approach of the nucleophilic alcohol (in the acid-catalyzed reaction) or alkoxide (in the base-catalyzed reaction) to the carbonyl carbon. Consequently, the rate of transesterification for this compound is anticipated to be considerably slower than that of simpler alkyl salicylates like methyl salicylate or ethyl salicylate.

Research on the transesterification of esters with varying alkyl chain lengths and branching has shown that increasing steric hindrance generally leads to a decrease in the reaction rate. This effect is particularly pronounced in base-catalyzed transesterification, where the bulky alkoxide is a larger nucleophile.

Expected Kinetic Trends:

Based on general principles of organic chemistry, the following trends in the transesterification kinetics of this compound can be predicted:

FactorExpected Effect on Reaction RateRationale
Increasing Steric Hindrance of Reactant Alcohol (R'OH) DecreaseIncreased steric crowding around the reaction center further slows down the nucleophilic attack.
Catalyst Type Acid catalysis may be more favorable than base catalysis.The bulky 11-methyldodecyl group can hinder the approach of the larger alkoxide nucleophile in base-catalyzed reactions more significantly.
Increasing Temperature IncreaseProvides the necessary activation energy to overcome the steric barrier and increases the frequency of effective collisions.
Increasing Catalyst Concentration IncreaseA higher concentration of the catalyst will increase the rate of formation of the reactive intermediates.

Thermochemical Decomposition Mechanisms

Thermochemical decomposition, or pyrolysis, involves the breakdown of a compound at elevated temperatures in the absence of oxygen. For esters like this compound, the decomposition pathways are dictated by the structure of the molecule, particularly the presence of β-hydrogens in the alkyl chain.

Ester Pyrolysis (Syn-Elimination):

A primary and well-documented thermal decomposition pathway for esters containing at least one β-hydrogen on the alkyl group is a unimolecular elimination reaction known as ester pyrolysis. This reaction proceeds through a cyclic, six-membered transition state and results in the formation of a carboxylic acid and an alkene. This is a syn-elimination, meaning the β-hydrogen and the ester group depart from the same side of the C-C bond.

For this compound, the 11-methyldodecyl group possesses multiple β-hydrogens. The pyrolysis would therefore be expected to yield salicylic acid and a mixture of isomeric dodecenes, with the major product likely being dodec-1-ene due to the terminal methyl branch.

This compound (heat) → Salicylic Acid + Dodec-1-ene (and other isomers)

The temperature required for ester pyrolysis is typically in the range of 400-500 °C.

Alternative Decomposition Pathways:

While ester pyrolysis is a major pathway, other decomposition mechanisms can occur at high temperatures, especially if the conditions are not strictly pyrolytic (i.e., in the presence of trace oxygen or catalytic surfaces). These can include:

Decarboxylation: The salicylic acid formed from pyrolysis can further decompose at higher temperatures to yield phenol (B47542) and carbon dioxide.

Radical Reactions: At very high temperatures, homolytic cleavage of C-C and C-O bonds can occur, leading to the formation of a complex mixture of smaller hydrocarbon fragments. The long 11-methyldodecyl chain provides numerous sites for such radical-initiated fragmentation.

Expected Thermochemical Decomposition Products:

The table below summarizes the likely products of the thermochemical decomposition of this compound under different conditions.

Decomposition PathwayKey ConditionsMajor Products
Ester Pyrolysis (Syn-Elimination) Inert atmosphere, ~400-500 °CSalicylic acid, Dodec-1-ene, other dodecene isomers
Secondary Decomposition Higher temperatures (>500 °C)Phenol, Carbon dioxide (from salicylic acid decomposition)
Radical Fragmentation Very high temperaturesA complex mixture of smaller alkanes, alkenes, and aromatic compounds.

It is important to note that the relative contributions of these pathways would depend on the specific reaction conditions, such as temperature, pressure, and the presence of any catalysts.

Computational and Theoretical Chemistry of Long Chain Salicylate Esters

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 11-methyldodecyl salicylate (B1505791). DFT calculations can accurately predict optimized molecular geometry, fundamental vibration frequencies, and various chemical descriptors such as ionization potential, electron affinity, chemical potential, and chemical hardness researchgate.net.

For salicylate esters, DFT methods, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been successfully employed to reproduce structural parameters and predict thermodynamic properties. chalcogen.roresearchgate.net In the case of 11-methyldodecyl salicylate, DFT would be instrumental in understanding the influence of the long, branched alkyl chain on the electronic environment of the salicylate headgroup. Key ground state properties that can be calculated include:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including the conformation of the alkyl chain and the orientation of the ester group relative to the aromatic ring.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for assessing the molecule's reactivity and kinetic stability. The HOMO-LUMO gap provides an indication of the molecule's excitability.

Charge Distribution: Mapping the electrostatic potential to identify electron-rich and electron-poor regions of the molecule, which is vital for predicting sites of electrophilic and nucleophilic attack.

Thermodynamic Properties: Based on vibrational analyses, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures. chalcogen.roresearchgate.net

Calculated PropertySignificance for this compoundRelevant DFT Functional/Basis Set
Optimized Molecular GeometryProvides the most stable 3D structure, including alkyl chain conformation.B3LYP/6-311+G(d,p)
HOMO-LUMO EnergiesIndicates electronic reactivity and stability.B3LYP/6-311G(d,p)
Electrostatic Potential (ESP) MapVisualizes charge distribution and reactive sites.HF/6-311+G(d,p)
Vibrational FrequenciesPredicts IR and Raman spectra for structural confirmation.B3LYP/6-311+G(d,p)

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are invaluable for elucidating reaction mechanisms and calculating energy barriers rsc.org. For this compound, ab initio calculations can be used to study various reaction pathways, including:

Ester Hydrolysis: Investigating the mechanism of hydrolysis of the ester bond, both under acidic and basic conditions. This would involve mapping the potential energy surface to identify transition states and intermediates, thereby determining the activation energy of the reaction.

Oxidation Reactions: Studying the susceptibility of the aromatic ring and the alkyl chain to oxidation. Ab initio methods can help in identifying the most likely sites of radical attack and the subsequent reaction pathways.

Thermal Decomposition: Predicting the products and mechanisms of thermal degradation of the molecule.

For complex molecules, a combination of DFT and ab initio methods is often employed to balance computational cost and accuracy. For instance, the geometry of reactants, products, and transition states can be optimized at the DFT level, followed by more accurate energy calculations using a higher-level ab initio method like coupled-cluster theory.

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. chalcogen.roresearchgate.net For this compound, the following spectroscopic properties can be computationally predicted:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. chalcogen.roresearchgate.net This allows for the assignment of experimental IR bands to specific vibrational modes, such as the characteristic C=O stretching of the ester group, the O-H stretching of the hydroxyl group, and various vibrations associated with the aromatic ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. chalcogen.roresearchgate.net These predictions are crucial for the interpretation of complex NMR spectra, especially for assigning the numerous signals from the long alkyl chain in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. chalcogen.roresearchgate.net This provides insight into the electronic transitions occurring within the molecule, primarily associated with the salicylate chromophore.

Spectroscopic TechniquePredicted ParameterComputational MethodStructural Information Gained
Infrared (IR)Vibrational FrequenciesDFT/B3LYPIdentification of functional groups (C=O, O-H, C-H)
NMRChemical Shifts (¹H, ¹³C)DFT/GIAOMapping of the carbon and proton environments
UV-VisExcitation Energies (λ_max)TD-DFTCharacterization of electronic transitions

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of large and flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. scholaris.ca

For this compound, MD simulations can provide valuable information on:

Conformational Flexibility: The long dodecyl chain can adopt a vast number of conformations. MD simulations can explore this conformational space to identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in a nonpolar solvent, or at an interface).

Solvation Effects: By explicitly including solvent molecules in the simulation, the effect of the solvent on the conformation and dynamics of this compound can be studied in detail.

Intermolecular Interactions: MD simulations can model the interactions between multiple this compound molecules, revealing tendencies for aggregation or self-assembly. This is particularly relevant for understanding the behavior of the compound in bulk.

Interactions with Surfaces and Interfaces: The behavior of this compound at interfaces, such as an oil-water interface or a solid surface, can be simulated to understand its properties as a potential surfactant or surface-active agent. The amphiphilic nature of the molecule, with its polar salicylate head and nonpolar alkyl tail, makes this a particularly interesting area of study.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. Computational modeling plays a crucial role in modern SAR studies, enabling the prediction of a compound's properties without the need for synthesis and testing.

Lipophilicity (logP): The partition coefficient (logP) is a critical parameter in SAR studies, particularly for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Various computational models can predict logP values. The 11-methyldodecyl group will significantly increase the lipophilicity of the salicylate.

Steric Effects: The size and shape of the alkyl chain can introduce steric hindrance, which may affect the molecule's ability to interact with biological targets or its reactivity at the ester group. Molecular modeling can quantify these steric effects.

Conformational Effects: As explored with MD simulations, the flexibility of the long alkyl chain can influence how the molecule presents its salicylate headgroup for interaction.

Quantitative Structure-Activity Relationship (QSAR): By computationally generating a range of molecular descriptors (e.g., electronic, steric, and lipophilic) for a series of long-chain salicylate esters and correlating them with experimentally determined activities, a QSAR model can be developed. Such a model can then be used to predict the activity of new, unsynthesized salicylate esters.

Alkyl Chain PropertyInfluence on Molecular PropertyComputational Assessment Method
Increased Chain LengthHigher lipophilicity (logP), increased van der Waals interactions.logP prediction algorithms, Molecular Mechanics
Chain Branching (at C11)Disruption of packing, potential for altered steric interactions.Molecular modeling, Conformational analysis
Overall Size and FlexibilityImpacts on binding affinity and membrane permeability.Molecular docking, MD simulations

Ligand-Based and Structure-Based Design Principles

The design of long-chain salicylate esters for specific biological or chemical applications often employs both ligand-based and structure-based computational design principles. These strategies are particularly relevant in fields like medicinal chemistry and materials science.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to interact with the target. For long-chain salicylates, this could involve creating a pharmacophore model based on known active salicylates. The model would define the essential structural features required for activity, such as the spatial arrangement of the hydroxyl and ester groups, and the lipophilic character of the long alkyl chain. By comparing the conformational possibilities of this compound to the pharmacophore, its potential activity can be predicted.

Structure-Based Design: When the 3D structure of a target protein or receptor is available, structure-based design becomes a powerful tool. Molecular docking simulations can be performed to predict the binding mode and affinity of this compound to the active site of an enzyme. For instance, salicylates are known to interact with cyclooxygenase (COX) enzymes. researchgate.netnih.gov Docking studies could reveal key interactions, such as hydrogen bonds between the salicylate's hydroxyl group and amino acid residues like TYR 385, and hydrophobic interactions between the 11-methyldodecyl chain and a hydrophobic channel in the enzyme's active site. researchgate.net The long, branched alkyl chain of this compound could be designed to optimize these hydrophobic interactions, potentially leading to increased potency or selectivity.

Design PrincipleApplication to this compoundKey Interactions Investigated
Ligand-Based DesignPharmacophore modeling based on known active salicylates.Spatial arrangement of functional groups, lipophilicity.
Structure-Based DesignMolecular docking into target enzyme active sites (e.g., COX).Hydrogen bonding, hydrophobic interactions, steric fit. researchgate.net

Computational Studies on UV Absorption Mechanisms and Photostability

Long-chain salicylate esters are of interest for their potential as UV absorbers in various applications, including cosmetics. Computational studies are instrumental in understanding their UV absorption properties and predicting their photostability.

The UV absorption of salicylates is attributed to electronic transitions within the molecule, primarily π-π* and n-π* transitions of the aromatic ring and carbonyl group. mdpi.com For this compound, computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic absorption spectrum. These calculations can predict the wavelengths of maximum absorption (λmax). Salicylates typically exhibit two main absorption bands, one around 230-240 nm and a broader one in the 280-330 nm range. mdpi.com The long alkyl chain in this compound is not expected to significantly alter the position of these bands, as it is not a chromophore, but it can influence the molecule's solubility and physical properties.

A key feature contributing to the photostability of salicylates is their ability to undergo excited-state intramolecular proton transfer (ESIPT). mdpi.com Upon absorption of UV radiation, a proton from the phenolic hydroxyl group can be transferred to the carbonyl oxygen of the ester group. This process provides a non-radiative pathway for the dissipation of the absorbed energy, which helps to prevent photodegradation of the molecule. mdpi.com Computational modeling can be used to study the potential energy surface of the excited state and to calculate the energy barrier for this proton transfer, providing insights into the efficiency of this photoprotective mechanism in this compound.

Computational MethodProperty Predicted for this compoundSignificance
Time-Dependent Density Functional Theory (TD-DFT)UV absorption spectrum (λmax values).Understanding of UV filtering capabilities. mdpi.com
Potential Energy Surface (PES) CalculationsEnergy barrier for excited-state intramolecular proton transfer (ESIPT).Prediction of photostability. mdpi.com

Theoretical Insights into Catalysis for Esterification Reactions

The synthesis of this compound involves the esterification of salicylic (B10762653) acid with 11-methyldodecanol. This reaction is typically catalyzed by an acid. ma.edu Theoretical studies can provide a deeper understanding of the reaction mechanism and the role of the catalyst.

Computational chemistry can be used to model the reaction pathway of the esterification process. This involves calculating the energies of the reactants, transition states, and products. The reaction between a carboxylic acid and an alcohol is an equilibrium process. ma.edu Theoretical calculations can help in understanding how to shift the equilibrium towards the product side, for instance, by the removal of water.

The mechanism of acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carbonyl oxygen of salicylic acid by the catalyst. ma.edu This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (11-methyldodecanol). Quantum chemical calculations can be used to model this mechanism in detail, including the structures of the tetrahedral intermediates and the transition states for their formation and collapse. These calculations can also be used to compare the catalytic efficiency of different acids. Furthermore, theoretical studies can explore alternative, "green" catalytic methods, such as the use of solid acid catalysts or enzymes (lipases), by modeling the interaction of the reactants with the catalyst's active site. mdpi.comresearchgate.net

Aspect of EsterificationTheoretical InsightRelevance to this compound Synthesis
Reaction MechanismModeling of transition states and intermediates in Fischer esterification. ma.eduOptimization of reaction conditions (temperature, catalyst).
CatalysisCalculation of the effect of acid catalysts on the activation energy.Selection of the most efficient catalyst.
Green ChemistryModeling of enzymatic or solid acid-catalyzed reactions. mdpi.comresearchgate.netDevelopment of more sustainable synthetic routes.

Materials Science Applications and Advanced Chemical Engineering

Incorporation into Polymeric Matrices and Composite Materials

The integration of 11-Methyldodecyl salicylate (B1505791) into polymeric matrices can significantly alter the material's physical and chemical properties. The long alkyl chain can act as an internal plasticizer, increasing the flexibility and workability of the polymer by reducing intermolecular forces between polymer chains. This can be particularly useful in creating more durable and less brittle plastics.

In the realm of advanced composite materials, the salicylate functional group can be leveraged for covalent bonding with the polymer matrix. For instance, in situ polymerization strategies can incorporate long-alkyl-chain functional groups into porous organic polymers. This approach can create a "brush-like" structure on the pore surfaces, which can significantly enhance properties like hydrophobicity. While not directly studying 11-Methyldodecyl salicylate, this research highlights the potential for its long alkyl chain to be a key functional group in modifying polymer surfaces.

Furthermore, the salicylic (B10762653) acid moiety can be chemically attached to polymers like poly(vinyl alcohol) to form polymer-drug conjugates. This allows for the controlled release of the active agent, with the ester linkage's stability being a critical factor. The potential for this compound to be incorporated in a similar fashion exists, where the long alkyl chain could further modulate the release profile.

Table 1: Potential Effects of Incorporating this compound into Polymeric Matrices

Property Potential Effect Mechanism
Flexibility Increased The long alkyl chain acts as an internal plasticizer, reducing intermolecular forces between polymer chains.
Hydrophobicity Increased The nonpolar alkyl chain can orient towards the surface, repelling water.
Controlled Release Modulation of Release The ester linkage can be designed for hydrolytic or enzymatic cleavage, with the alkyl chain influencing the release rate.
Biocompatibility Potentially Improved The presence of a long alkyl chain, a common feature in natural oils, may enhance biocompatibility.

Role as Chemical Modifiers in Non-Biological Systems

In non-biological systems, this compound and similar long-chain alkyl salicylates serve as effective chemical modifiers, particularly in industrial lubricants. Overbased alkylated alkyl salicylates are utilized as additives in lubricating oil compositions for internal combustion engines. These additives are known to impart improved detergency, water tolerance, thermal stability, and antioxidancy to the lubricating oil.

The primary functions of these additives are to keep engine components clean and to neutralize acids formed during the combustion process. Calcium alkyl salicylates, for example, act as detergents, offering excellent corrosion protection and neutralizing surface-damaging acids. This dual functionality helps to maintain the pH stability of the lubricating oil, ensuring long-lasting performance. The long alkyl chain of this compound would ensure its solubility in the nonpolar oil base, a critical requirement for such applications.

Table 2: Functions of Alkyl Salicylates as Lubricant Additives

Function Description
Detergency Prevents the formation of deposits and sludge, and dissolves existing contaminants.
Acid Neutralization Neutralizes acidic byproducts of combustion, preventing corrosion.
Corrosion Protection Forms a protective layer on metallic surfaces.
Thermal and Oxidative Stability Helps to increase the stability of the lubricating oil under extreme conditions.
Water Tolerance Improves the ability of the lubricant to handle water contamination.

Development of Analytical Methods for Industrial Quality Control

Ensuring the purity and concentration of this compound in industrial products is crucial for quality control. Analytical methods for similar long-chain esters and salicylate derivatives can be adapted for this purpose. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for the separation and quantification of such compounds.

For GC analysis, derivatization of the salicylic acid moiety to a more volatile ester, such as a methyl ester, might be necessary to improve chromatographic performance. The use of a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) would allow for sensitive detection and structural confirmation. The retention time in GC is influenced by the length of the alkyl chain, with longer chains generally leading to longer retention times.

HPLC, particularly in a reverse-phase setup, would also be a suitable method. The separation would be based on the hydrophobicity of the molecule, with the long alkyl chain of this compound leading to strong retention on a nonpolar stationary phase. A UV detector could be used for quantification, leveraging the chromophore of the salicylate ring.

Table 3: Potential Analytical Methods for this compound Quality Control

Technique Principle Key Considerations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. May require derivatization to increase volatility. Mass spectrometry (MS) can be used for identification.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary and mobile phase. Reverse-phase chromatography would be effective due to the long alkyl chain. UV detection is suitable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei. Useful for confirming the structure and purity of the synthesized compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups based on their absorption of infrared radiation. Can confirm the presence of the ester and hydroxyl groups.

Process Intensification in Esterification for Scalable Production

The synthesis of this compound is achieved through the esterification of salicylic acid with 11-methyldodecanol. For scalable and efficient production, process intensification strategies are essential. Esterification is a reversible reaction, and the removal of water, a byproduct, is crucial to drive the reaction towards the product side.

A common and effective method for water removal is the use of a Dean-Stark apparatus, which continuously removes water from the reaction mixture, leading to higher yields. The choice of catalyst is also critical. While traditional homogeneous acid catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the product.

Heterogeneous catalysts, such as sulfated zirconia or fly ash, offer advantages in terms of reusability and reduced environmental impact. These solid acid catalysts can be easily separated from the reaction mixture by filtration. The reaction rate is influenced by both the acid and alcohol chain length, with steric hindrance playing a significant role. Therefore, optimizing reaction conditions such as temperature, catalyst loading, and reactant molar ratio is key to achieving high conversion and selectivity.

Table 4: Strategies for Process Intensification in the Synthesis of this compound

Strategy Description Advantages
Dean-Stark Apparatus Continuously removes water from the reaction mixture. Drives the equilibrium towards the product, increasing yield.
Heterogeneous Catalysis Use of solid acid catalysts like sulfated zirconia or fly ash. Easy separation and reusability of the catalyst, reduced corrosion and waste.
Optimized Reaction Conditions Fine-tuning of temperature, pressure, and reactant ratios. Maximizes reaction rate and selectivity, minimizing side reactions.
Flow Chemistry Performing the reaction in a continuous flow reactor. Improved heat and mass transfer, better control over reaction parameters, and potential for higher throughput.

Surface Chemistry and Interfacial Phenomena of Alkyl Salicylates

The amphiphilic nature of this compound, with its polar salicylate head and nonpolar alkyl tail, makes it surface-active. This property is central to its function in various applications, such as in lubricants where it acts as a detergent at oil-metal and oil-contaminant interfaces.

Studies on salicylate surfactants with long alkyl chains have shown that they can self-assemble into various structures, such as micelles and lamellar phases, in non-aqueous media. The specific structure formed depends on factors like the counterion associated with the salicylate headgroup and the presence of water. This ability to form aggregates is key to their detergent action, allowing them to encapsulate and disperse contaminants.

The length and branching of the alkyl chain significantly influence the surface properties. A longer alkyl chain generally leads to a greater reduction in surface tension and a lower critical micelle concentration (CMC). The branched nature of the "11-Methyldodecyl" group would also affect the packing of the molecules at an interface, potentially leading to a less ordered and more fluidic interfacial layer compared to a linear alkyl chain of similar length. The hydrophobicity of a surface can be significantly influenced by the alkyl chain length of a coating material, with longer chains (up to a certain point) leading to a higher water contact angle.

Table 5: Factors Influencing the Interfacial Behavior of this compound

Factor Influence on Interfacial Properties
Alkyl Chain Structure The long, branched dodecyl chain provides strong hydrophobicity and influences molecular packing at interfaces.
Salicylate Headgroup The polar headgroup provides hydrophilic character and can interact with metal surfaces and polar contaminants.
Solvent/Medium The polarity of the surrounding medium determines the self-assembly behavior (e.g., micelle formation in nonpolar solvents).
Temperature Can affect the solubility, CMC, and the stability of self-assembled structures.
Presence of Water Can drastically alter the self-assembled structures of salicylate surfactants in non-aqueous media.

Future Directions in 11 Methyldodecyl Salicylate Research

Exploration of Novel Synthetic Methodologies

The synthesis of 11-methyldodecyl salicylate (B1505791), like other salicylate esters, is typically achieved through the esterification of salicylic (B10762653) acid with the corresponding alcohol, in this case, 11-methyldodecanol. Future research is likely to focus on optimizing this process for higher yield, purity, and sustainability.

Conventional synthesis often involves Fischer-Speier esterification, which utilizes a strong acid catalyst and heat. While effective, this method can lead to side reactions and purification challenges. Novel approaches may include:

Enzymatic Catalysis: Lipases and esterases could offer a milder and more selective route to 11-methyldodecyl salicylate. This approach aligns with green chemistry principles by reducing the need for harsh reagents and high temperatures.

Solid Acid Catalysts: The use of heterogeneous catalysts, such as zeolites or sulfated metal oxides, can simplify product purification and catalyst recovery, making the process more efficient and environmentally friendly. sci-int.com A Chinese patent suggests a method for synthesizing salicylates using a novel solid acid catalyst, which results in high yield and low environmental impact. google.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in esterification reactions. google.com This technique offers a more energy-efficient alternative to conventional heating methods. google.com

Synthetic Method Potential Advantages Key Research Focus
Enzymatic Catalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme screening, reaction optimization, enzyme immobilization.
Solid Acid Catalysts Easy catalyst separation, reusability, reduced corrosion. google.comCatalyst design and synthesis, understanding structure-activity relationships.
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, energy efficiency. google.comOptimization of microwave parameters, scale-up studies.

Advanced Characterization Techniques for In-situ Studies

A thorough understanding of the formation and properties of this compound requires advanced characterization techniques. While standard methods like NMR and mass spectrometry are crucial for structural elucidation, future research will likely employ in-situ techniques to monitor the synthesis process in real-time.

In-situ Spectroscopic Methods: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products during the esterification reaction. This information is invaluable for kinetic modeling and process optimization.

Process Analytical Technology (PAT): The integration of in-situ analytical techniques into the synthesis workflow allows for continuous monitoring and control of critical process parameters, leading to improved product quality and consistency.

Technique Information Gained Impact on Research
In-situ FTIR (ReactIR) Real-time concentration profiles of reactants and products.Detailed kinetic understanding of the esterification process.
In-situ Raman Spectroscopy Monitoring of functional group transformations.Insights into reaction mechanisms and intermediate formation.
Process Analytical Technology (PAT) Continuous process monitoring and control.Enhanced process efficiency, consistency, and product quality.

Integration of Machine Learning in Predictive Chemistry for Analogues

Machine learning (ML) is poised to revolutionize the discovery and design of new molecules. For this compound, ML algorithms can be trained on existing data from other salicylate esters to predict its physicochemical properties, biological activities, and potential applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can correlate the structural features of salicylate esters with their properties. This allows for the in-silico screening of a vast number of virtual analogues of this compound to identify candidates with desired characteristics.

Predictive Modeling of Synthetic Routes: ML models can be developed to predict the optimal reaction conditions for the synthesis of this compound and its analogues, thereby accelerating the experimental workflow. Recent studies have demonstrated the use of ML to predict the properties of organic salt crystal structures based on their unrelaxed structures, which could be adapted for salicylate esters. elsevierpure.comresearchgate.net

Machine Learning Application Predicted Properties Potential Impact
QSAR Modeling Physicochemical properties (e.g., solubility, boiling point), biological activity.Rapid identification of promising analogues for specific applications.
Predictive Synthesis Optimal reaction conditions (temperature, catalyst, solvent).Accelerated development of efficient and sustainable synthetic routes.
Property Prediction Spectroscopic data (NMR, IR spectra), toxicity profiles.Facilitation of compound identification and safety assessment.

Sustainable Synthesis and Degradation Strategies

The principles of green chemistry are increasingly important in chemical research and manufacturing. Future studies on this compound will likely emphasize the development of sustainable synthetic methods and an understanding of its environmental fate.

Green Synthesis: This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. For instance, salicylic acid can be derived from biomass, and the use of solvent-free reaction conditions can minimize waste.

Biodegradation Studies: Understanding the biodegradability of this compound is crucial for assessing its environmental impact. Research in this area would involve identifying microbial pathways for its degradation. The bacterial degradation of naphthalene, which proceeds through a salicylate intermediate, provides a model for how such pathways could be elucidated. mdpi.comresearchgate.net

Sustainability Aspect Research Focus Expected Outcome
Green Synthesis Use of bio-based feedstocks, solvent-free reactions, energy-efficient catalysis.Development of an environmentally friendly manufacturing process.
Biodegradation Identification of microorganisms and enzymatic pathways for degradation.Assessment of environmental persistence and potential for bioremediation.
Life Cycle Assessment Evaluation of the environmental impact from synthesis to disposal.A holistic understanding of the compound's environmental footprint.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.